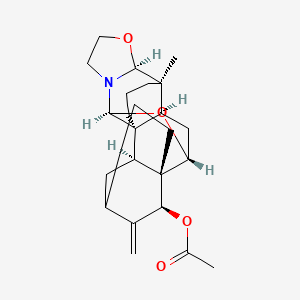

Spiramine A

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C24H33NO4 |

|---|---|

Peso molecular |

399.5 g/mol |

Nombre IUPAC |

[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate |

InChI |

InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15?,16-,17+,18-,19+,20+,21+,22-,23+,24-/m1/s1 |

Clave InChI |

ZPELMDXCJZDIBP-NCANIYPBSA-N |

SMILES isomérico |

CC(=O)O[C@H]1C(=C)C2CC[C@@]13[C@H]4C[C@@H]5[C@]6(CCC[C@]5([C@@H]3C2)[C@H](O4)N7[C@H]6OCC7)C |

SMILES canónico |

CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of Spiramine A Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A, a member of the atisine-type C20-diterpenoid alkaloid family, and its derivatives have emerged as compounds of significant interest in the field of drug discovery. Isolated from plants of the Spiraea genus, these complex molecules have demonstrated a range of biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological effects of this compound derivatives, with a particular focus on their cytotoxic, anti-inflammatory, and antimicrobial properties. The information is presented to be a valuable resource for researchers and professionals involved in the development of novel therapeutics.

Cytotoxic Activity of this compound Derivatives

Recent studies have highlighted the potential of this compound derivatives as novel anticancer agents. Research has focused on the synthetic modification of related compounds, Spiramine C and D, to enhance their cytotoxic profiles. A key study by Yan et al. (2014) demonstrated that the introduction of an α,β-unsaturated ketone moiety into the spiramine scaffold significantly boosts its cytotoxic and pro-apoptotic capabilities.[1]

Quantitative Cytotoxicity Data

The cytotoxic effects of various Spiramine derivatives have been evaluated against a panel of human cancer cell lines, including multidrug-resistant phenotypes. The results, as determined by the MTT assay, are summarized in the table below.

| Compound | Cell Line | IC50 (µM) |

| Spiramine Derivative 1 | A549 (Lung Carcinoma) | 5.8 ± 0.7 |

| MCF-7 (Breast Adenocarcinoma) | 7.2 ± 0.9 | |

| HeLa (Cervical Adenocarcinoma) | 6.5 ± 0.8 | |

| K562 (Chronic Myelogenous Leukemia) | 4.3 ± 0.5 | |

| MCF-7/ADR (Multidrug-Resistant Breast Cancer) | 9.1 ± 1.1 | |

| Spiramine Derivative 2 | A549 (Lung Carcinoma) | 3.2 ± 0.4 |

| MCF-7 (Breast Adenocarcinoma) | 4.1 ± 0.5 | |

| HeLa (Cervical Adenocarcinoma) | 3.8 ± 0.4 | |

| K562 (Chronic Myelogenous Leukemia) | 2.9 ± 0.3 | |

| MCF-7/ADR (Multidrug-Resistant Breast Cancer) | 5.4 ± 0.6 |

Data synthesized from findings related to atisine-type diterpenoid alkaloids and their derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][2][3][4]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa, K562, and MCF-7/ADR)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

References

Spiramine A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramine A, a diterpenoid alkaloid isolated from the roots of Spiraea japonica, has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. It details the experimental protocols for its extraction and purification, presents its known biological effects with available quantitative data, and elucidates the current understanding of its mechanism of action, particularly its ability to induce apoptosis through a Bax/Bak-independent pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Spiraea japonica, a flowering shrub native to East Asia, has a history of use in traditional medicine.[1] Phytochemical investigations into this plant have led to the discovery of a diverse array of secondary metabolites, including a class of diterpenoid alkaloids known as spiramines. Among these, this compound has emerged as a compound of particular interest due to its cytotoxic and antiviral properties.[2][3] This guide will focus on the technical aspects of this compound, from its source to its cellular targets.

Discovery and Structural Elucidation

The initial discovery of this compound, along with other related diterpenoid alkaloids, involved the chemical investigation of ethanol (B145695) extracts from the roots of Spiraea japonica var. acuta.[4] The structure of this compound was elucidated through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) experiments.[4] Further studies have led to the structural revision of some spiramine alkaloids, highlighting the importance of detailed spectral analysis in confirming their complex structures.

Experimental Protocols: Isolation and Purification of this compound

While a definitive, universally standardized protocol for the isolation of this compound has not been published, a general methodology can be compiled from various studies on diterpenoid alkaloids from Spiraea japonica. The following protocol represents a synthesis of these methods.

3.1. Plant Material and Extraction

-

Plant Material: The roots of Spiraea japonica are collected, washed, dried, and powdered.

-

Extraction: The powdered root material is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

3.2. Chromatographic Purification

A multi-step chromatographic process is typically employed to isolate this compound from the crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in a dilute acidic solution (e.g., 2% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and extracted with a different organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is used. For example, a gradient of chloroform-methanol or petroleum ether-acetone can be employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified by Prep-HPLC on a C18 reversed-phase column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of a modifying agent like trifluoroacetic acid (TFA), is typically used to achieve final purification.

Biological Activities of this compound

This compound and its derivatives have demonstrated significant biological activities, primarily in the areas of anticancer and antiviral research.

4.1. Anticancer Activity

Derivatives of spiramines have been shown to induce apoptosis in various cancer cell lines. A key finding is that this induction of apoptosis can occur in a Bax/Bak-independent manner, suggesting a unique mechanism of action that could be effective in cancers resistant to conventional therapies that rely on the intrinsic apoptotic pathway.

Table 1: Cytotoxicity Data for Diterpenoid Alkaloids from Spiraea japonica

| Compound | Cell Line | Activity/Concentration | Reference |

| Diterpenoid Alkaloids | Various Human Cancer Cells | Significant cytotoxic activity | |

| Spiramine Derivatives | Multidrug Resistant MCF-7/ADR | Cytotoxic |

Note: Specific IC50 values for this compound against a broad panel of human cancer cell lines are not yet widely available in the public domain and represent a key area for future research.

4.2. Antiviral Activity

Diterpene alkaloids from Spiraea japonica have shown inhibitory activity against the Tobacco Mosaic Virus (TMV). Several compounds exhibited moderate to high inhibition rates at a concentration of 100 μg/mL.

Table 2: Anti-Tobacco Mosaic Virus (TMV) Activity of Compounds from Spiraea japonica

| Compound | Inhibition Rate (%) at 100 μg/mL | Reference |

| Compound 2 (Atisine-type diterpene alkaloid) | 69.4 - 92.9 | |

| Compound 3 (Atisane-type diterpene) | 69.4 - 92.9 | |

| Compound 6 | 69.4 - 92.9 | |

| Compound 7 | 69.4 - 92.9 | |

| Compound 11 | 69.4 - 92.9 | |

| Compound 12 | 69.4 - 92.9 | |

| Ningnanmycin (Positive Control) | Not specified as higher than control |

Signaling Pathways

The most intriguing aspect of this compound's biological activity is its ability to induce apoptosis independently of the pro-apoptotic proteins Bax and Bak. In the canonical intrinsic apoptosis pathway, various cellular stresses lead to the activation of Bax and Bak, which in turn cause mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation. Spiramine derivatives bypass this critical regulatory step.

The precise molecular mechanism by which this compound derivatives trigger MOMP and subsequent apoptosis in the absence of Bax and Bak remains an active area of investigation. This unique characteristic suggests that this compound may target novel components of the apoptotic machinery, making it a valuable tool for studying programmed cell death and a potential lead for developing anticancer drugs that can overcome resistance to conventional therapies.

Future Directions

The study of this compound presents several exciting avenues for future research:

-

Detailed Pharmacological Profiling: Comprehensive screening of this compound against a wide range of human cancer cell lines is necessary to determine its full therapeutic potential and identify specific cancer types that are most susceptible to its action.

-

Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound and the detailed signaling cascade it activates to induce Bax/Bak-independent apoptosis is a critical next step.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Preclinical studies in animal models are required to evaluate the in vivo efficacy, toxicity, and overall therapeutic index of this compound and its derivatives.

Conclusion

This compound, a diterpenoid alkaloid from Spiraea japonica, represents a promising natural product with demonstrated anticancer and antiviral activities. Its unique ability to induce apoptosis via a Bax/Bak-independent pathway makes it a compelling candidate for further investigation and development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the current state of knowledge and outlining key areas for future exploration. The continued study of this fascinating molecule holds the potential to yield novel therapeutic agents for the treatment of cancer and viral infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytoconstituents and Bioactivity of Plants of the Genus Spiraea L. (Rosaceae): A Review | MDPI [mdpi.com]

- 3. Diterpene alkaloids and diterpenes from Spiraea japonica and their anti-tobacco mosaic virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New diterpene alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

Spiramycin's Interference with Bacterial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin (B21755), a 16-membered macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its primary mechanism of action involves binding to the 50S ribosomal subunit, leading to the premature dissociation of peptidyl-tRNA from the ribosome during the translocation step of elongation. This guide provides an in-depth technical overview of the molecular mechanisms underlying spiramycin's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action

Spiramycin exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Unlike some antibiotics that cause a complete and immediate halt of translation, spiramycin's inhibitory action is more nuanced, primarily affecting the elongation phase of protein synthesis.

The binding of spiramycin to the 50S ribosomal subunit occurs with a 1:1 stoichiometry.[1] This interaction is characterized as a slow-binding, slowly reversible inhibition. The core inhibitory event is the stimulation of peptidyl-tRNA dissociation from the ribosome, a phenomenon often referred to as "peptidyl-tRNA drop-off".[1][2][3] This premature release of the elongating polypeptide chain effectively terminates protein synthesis for that particular ribosome, leading to a depletion of functional proteins within the bacterium and subsequent inhibition of growth.

Spiramycin is also a potent inhibitor of the binding of both donor (peptidyl-tRNA) and acceptor (aminoacyl-tRNA) substrates to the ribosome, further contributing to its overall inhibitory effect on protein synthesis.[1]

Molecular Binding Site and Interactions

Spiramycin binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This strategic location allows it to interfere with the passage of the newly synthesized polypeptide chain.

Key interaction points for spiramycin on the ribosome include:

-

23S rRNA: The primary binding site is located within domain V of the 23S rRNA, a region that forms a significant portion of the NPET and is close to the peptidyl transferase center (PTC). The disaccharide moiety at position 5 of spiramycin's lactone ring, particularly the mycarose (B1676882) sugar, is crucial for its interaction with the ribosome and its ability to inhibit the peptidyl transferase reaction. This sugar moiety extends towards the PTC.

-

Ribosomal Proteins: Ribosomal proteins L4 and L22, which have extensions that line the NPET, are also involved in the binding of spiramycin. Mutations in these proteins can confer resistance to macrolides.

The following diagram illustrates the binding of spiramycin to the 50S ribosomal subunit and its subsequent effect on the elongating polypeptide.

Caption: Spiramycin binds to the nascent peptide exit tunnel, inducing premature dissociation of the elongating polypeptide.

Quantitative Data

The inhibitory activity of spiramycin has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Kinetic Constants of Spiramycin Binding to the E. coli Ribosomal Complex

| Parameter | Value | Reference |

| Association Rate Constant (kassoc) | 3.0 x 104 M-1 s-1 | |

| Dissociation Rate Constant (kdissoc) | 5.0 x 10-5 s-1 | |

| Apparent Dissociation Constant (Kd) | 1.8 nM |

Table 2: In Vitro IC50 Values of Spiramycin Against Toxoplasma gondii

| Parameter | Value (µg/mL) | Reference |

| IC50 | 20.16 |

Table 3: Comparative In Vitro Activity of Macrolides Against Oral Organisms (MIC in mg/L)

| Organism | Spiramycin | Erythromycin | Clarithromycin | Azithromycin |

| Streptococcus oralis | 2 | 0.5 | 0.12 | 0.25 |

| Streptococcus sanguis | 4 | 0.5 | 0.12 | 0.5 |

| Peptostreptococcus micros | 0.5 | 0.12 | ≤0.03 | 2 |

| Fusobacterium nucleatum | 1 | 0.25 | 0.25 | 2 |

| Data adapted from a comparative study on oral organisms. |

Experimental Protocols

The elucidation of spiramycin's mechanism of action has relied on a variety of sophisticated biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay measures the ability of an antibiotic to inhibit the synthesis of a reporter protein in a cell-free system.

-

Principle: A bacterial cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is programmed with a specific mRNA template (e.g., encoding luciferase or another easily quantifiable protein). The amount of protein synthesized in the presence of varying concentrations of the antibiotic is measured and compared to a no-drug control.

-

Methodology:

-

Preparation of Cell-Free Extract: E. coli or other bacterial cells are grown to mid-log phase, harvested, and lysed. The lysate is then centrifuged and treated to remove endogenous mRNA and DNA.

-

Reaction Setup: The cell-free extract is supplemented with an energy source (ATP, GTP), amino acids (one of which may be radiolabeled, e.g., 35S-methionine), the mRNA template, and varying concentrations of spiramycin.

-

Incubation: The reaction mixture is incubated at 37°C for a set period (e.g., 30-60 minutes) to allow for protein synthesis.

-

Quantification: The amount of newly synthesized protein is quantified. If a radiolabeled amino acid is used, this is typically done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. If a reporter enzyme like luciferase is used, its activity is measured using a luminometer.

-

Data Analysis: The percentage of inhibition is calculated for each spiramycin concentration, and the IC50 value (the concentration of drug that inhibits protein synthesis by 50%) is determined by plotting the data and fitting it to a dose-response curve.

-

Ribosome Binding Assay (Filter Binding)

This assay directly measures the binding of a radiolabeled antibiotic to ribosomes.

-

Principle: Ribosomes are incubated with a radiolabeled form of the antibiotic. The mixture is then passed through a nitrocellulose filter. Ribosomes and any bound antibiotic will be retained by the filter, while the unbound antibiotic will pass through. The amount of radioactivity on the filter is proportional to the amount of bound antibiotic.

-

Methodology:

-

Preparation of Ribosomes: 70S ribosomes are purified from bacterial cells by sucrose (B13894) gradient centrifugation.

-

Radiolabeling of Spiramycin: Spiramycin is radiolabeled, for example, with tritium (B154650) (3H) or carbon-14 (B1195169) (14C).

-

Binding Reaction: A fixed concentration of ribosomes is incubated with varying concentrations of radiolabeled spiramycin in a suitable binding buffer (containing appropriate concentrations of Mg2+, K+, and a buffering agent).

-

Filtration: The reaction mixture is rapidly filtered through a nitrocellulose membrane under vacuum. The filter is then washed with cold binding buffer to remove any non-specifically bound antibiotic.

-

Quantification: The filter is dried, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of bound spiramycin is plotted against the concentration of free spiramycin. The data are then fitted to a binding isotherm (e.g., the Scatchard equation) to determine the dissociation constant (Kd) and the number of binding sites.

-

The following diagram illustrates the workflow for a filter binding assay.

Caption: A simplified workflow for determining spiramycin-ribosome binding affinity using a filter binding assay.

Primer Extension Inhibition (Toeprinting) Assay

This assay is used to map the precise location of a ribosome stalled on an mRNA molecule by an antibiotic.

-

Principle: A DNA primer is annealed to an mRNA template downstream of the region of interest. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. If a ribosome is stalled on the mRNA, the reverse transcriptase will be blocked, resulting in a truncated cDNA product. The length of this "toeprint" fragment can be used to determine the exact codon at which the ribosome is paused.

-

Methodology:

-

In Vitro Translation: A coupled transcription-translation system or a pre-synthesized mRNA is used in a cell-free translation system in the presence or absence of spiramycin.

-

Primer Annealing: A radiolabeled or fluorescently labeled DNA primer, complementary to a sequence downstream of the open reading frame, is annealed to the mRNA.

-

Primer Extension: Reverse transcriptase and dNTPs are added to the reaction mixture, and the primer is extended.

-

Gel Electrophoresis: The cDNA products are denatured and separated by size on a high-resolution denaturing polyacrylamide sequencing gel.

-

Analysis: The gel is imaged (autoradiography or fluorescence scanning). The appearance of a specific truncated cDNA band in the presence of the antibiotic indicates a stall site. The precise location of the stall can be determined by running a sequencing ladder of the same DNA in parallel.

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful structural biology technique used to determine the high-resolution three-dimensional structure of the ribosome in complex with spiramycin.

-

Principle: A purified solution of the ribosome-spiramycin complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. This preserves the native conformation of the complex. A transmission electron microscope is then used to acquire a large number of images of the frozen particles from different orientations. These 2D images are then computationally reconstructed into a 3D model of the complex.

-

Methodology:

-

Sample Preparation: Highly purified and concentrated 70S ribosomes are incubated with an excess of spiramycin to ensure saturation of the binding site.

-

Grid Preparation and Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.

-

Data Collection: The vitrified grids are loaded into a cryo-electron microscope, and a large dataset of images is collected.

-

Image Processing and 3D Reconstruction: The individual particle images are picked, aligned, and classified. A 3D reconstruction of the ribosome-spiramycin complex is then generated.

-

Model Building and Analysis: An atomic model of the complex is built into the 3D density map, allowing for the precise visualization of the interactions between spiramycin and the ribosomal components.

-

Conclusion

Spiramycin's mechanism of bacterial protein synthesis inhibition is a multifaceted process centered on its interaction with the 50S ribosomal subunit. By binding to the nascent peptide exit tunnel, it induces the premature dissociation of peptidyl-tRNA, effectively short-circuiting the elongation cycle of translation. The detailed understanding of its mechanism of action, supported by quantitative data and advanced experimental techniques, provides a solid foundation for the rational design of new macrolide antibiotics and for further research into the intricate workings of the bacterial ribosome.

References

Spiramycin: A Deep Dive into Pharmacokinetics and Tissue Penetration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Spiramycin (B21755), a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens, has long been a subject of interest due to its unique pharmacokinetic profile, characterized by modest serum levels but exceptionally high and persistent concentrations in various tissues. This apparent paradox between in-vitro activity and in-vivo efficacy underscores the critical importance of understanding its absorption, distribution, metabolism, excretion (ADME), and particularly its remarkable ability to penetrate and accumulate at target sites.[1] This guide provides a comprehensive technical overview of the pharmacokinetics and tissue penetration of spiramycin, summarizing key quantitative data, detailing experimental methodologies, and visualizing core concepts to support further research and development.

Pharmacokinetic Profile

Spiramycin exhibits a pharmacokinetic profile distinct from many other antibiotics, defined by its incomplete oral absorption, extensive tissue distribution, limited metabolism, and primary elimination through the biliary route.[2][3][4]

Absorption

Oral bioavailability of spiramycin is generally in the range of 30% to 40%.[2][3][4] Its absorption is slower compared to erythromycin, which may be attributed to its high pKa (7.9), leading to a high degree of ionization in the acidic environment of the stomach.[3][4][5] Following oral administration, peak plasma concentrations (Cmax) are typically reached within 3 to 4 hours.[3][6]

Distribution

A defining characteristic of spiramycin is its exceptionally wide distribution in body tissues and fluids.[7] This is reflected in its large volume of distribution, which is reported to be in excess of 300 liters.[2][3][4] Plasma protein binding is relatively low, ranging from 10% to 25%.[3][4] Consequently, concentrations in tissues such as bone, muscle, saliva, and the respiratory tract significantly exceed those observed in serum.[2][3] Furthermore, spiramycin demonstrates rapid and extensive intracellular penetration, particularly into alveolar macrophages, where concentrations can be 10 to 20 times greater than simultaneous serum levels.[2]

Metabolism

Spiramycin undergoes less metabolism compared to other macrolides.[2][4] While it is primarily metabolized in the liver to active metabolites, such as neospiramycin in cattle, the full extent and pathways of its biotransformation in humans have not been extensively detailed.[3][4][8]

Excretion

The primary route of elimination for spiramycin is biliary excretion, with high concentrations of the drug being achieved in the bile.[2][3] It is suggested that 80% of an administered dose is excreted via this pathway, and enterohepatic recycling may also occur.[3] Renal excretion is a minor route, accounting for only 4% to 20% of the dose.[2][3] The serum elimination half-life is typically between 5 and 8 hours.[2][3]

Table 1: Summary of Human Pharmacokinetic Parameters for Spiramycin

| Parameter | Value | Reference(s) |

| Oral Bioavailability | 30 - 40% | [2][3][4] |

| Time to Peak (Tmax) | 3 - 4 hours (oral) | [3][6] |

| Peak Plasma Conc. (Cmax) | 0.4 - 1.4 mg/L (after 1 g oral dose) | [2][4] |

| Volume of Distribution (Vd) | > 300 L | [2][3][4] |

| Plasma Protein Binding | 10 - 25% | [3][4] |

| Elimination Half-life (t½) | 5 - 8 hours | [2][3] |

| Primary Route of Excretion | Biliary | [2][3] |

| Renal Excretion | 4 - 20% of dose | [2][3] |

Tissue and Fluid Penetration

The clinical efficacy of spiramycin is largely attributed to its ability to achieve high and sustained concentrations in specific tissues and fluids, far exceeding the minimum inhibitory concentrations (MICs) for susceptible pathogens.

Table 2: Spiramycin Concentrations in Human Tissues and Fluids

| Tissue/Fluid | Dosing Regimen | Time After Last Dose | Mean Concentration | Reference(s) |

| Lung Tissue | 500 mg IV x 2 doses (Total 1 g) | ~1 hour | 1.15 ± 0.14 mg/kg | [9][10] |

| Lung Tissue | 500 mg IV x 4 doses (Total 2 g) | ~1 hour | 7.99 ± 2.02 mg/kg | [9][10] |

| Lung Tissue | Multiple oral doses (e.g., 2-4 g daily) | 18 hours | 20 - 45 mg/kg | [7][10][11] |

| Bronchial Mucosa | Multiple oral doses | Not Specified | 6.5 - 36 mg/kg | [7][11] |

| Bronchial Secretions | 1 g, multiple oral doses | Not Specified | 1.5 - 7.3 mg/L | [7][11] |

| Alveolar Macrophages | Not Specified | Not Specified | 10-20x serum concentration | [2] |

| Tonsils / Adenoids | Not Specified | Not Specified | 15 - 29.5 mg/kg | [7][11] |

| Sinus Mucosa | Not Specified | Not Specified | 8 - 13 mg/kg | [7][11] |

| Saliva | Not Specified | Not Specified | Exceeds serum concentration | [2][3] |

| Pelvic Tissues | 2 g oral x 3 doses | 3-9 hours | 4.4 - 33.3 mg/kg | [12] |

| Inflammatory Fluid | 2 g single oral dose | ~4-5 hours (Cmax) | 0.7 mg/L | [13] |

High concentrations have also been noted in prostatic tissue, bone, and muscle, although specific quantitative data from human studies is less abundant in the reviewed literature.[2][3] Studies in rats confirm excellent penetration into most tissues, including the liver, spleen, and lung, but notably, spiramycin was not detected in the brain or testes after a single dose.[14]

Experimental Protocols

Accurate quantification of spiramycin in complex biological matrices is essential for pharmacokinetic and tissue distribution studies. The primary methodologies employed are microbiological assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protocol for Tissue Concentration Determination in Humans

A representative experimental design to determine spiramycin concentration in human lung tissue involves recruiting patients scheduled for pulmonary surgical procedures.[9][10]

-

Patient Grouping and Dosing: Patients are divided into groups and receive a defined dosing regimen. For example, one group might receive two 500 mg intravenous infusions of spiramycin adipate (B1204190) over 1 hour, with the first dose administered 16 hours before surgery and the second at the induction of anesthesia.[9][10]

-

Sample Collection: During the surgical procedure, samples of lung tissue, pleura, muscle, and fat are collected. Blood samples are drawn concurrently.

-

Sample Preparation: Tissue samples are washed to remove blood contamination, weighed, and then homogenized in a suitable buffer or solvent (e.g., physiological salt solution).[15]

-

Extraction: Spiramycin is extracted from the tissue homogenate using liquid-liquid or solid-phase extraction techniques to separate it from interfering substances.[16]

-

Quantification: The concentration of spiramycin in the processed sample is determined using a validated analytical method, such as a microbiological assay or HPLC.

Analytical Quantification Methods

-

Microbiological Assay: This traditional method relies on the inhibition of a susceptible microorganism's growth (e.g., Micrococcus luteus) by spiramycin present in the sample.[16][17][18] The diameter of the inhibition zone is proportional to the antibiotic concentration. While cost-effective, it has lower selectivity as it measures total antimicrobial activity.[17]

-

HPLC with UV Detection (HPLC-UV): This chromatographic method separates spiramycin from other components in the sample extract, followed by quantification using a UV detector (typically at 231 nm).[16][17] It offers moderate to high selectivity and sensitivity. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from known standards.[17]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method.[17] After chromatographic separation, the antibiotic is ionized (e.g., via electrospray ionization) and detected based on its specific mass-to-charge ratio. Using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored for highly accurate quantification, often employing an isotopically labeled internal standard (e.g., spiramycin-d3) to improve precision.[17][18]

Mechanism of Action and Cellular Penetration

Spiramycin's antibacterial effect stems from its ability to inhibit protein synthesis in susceptible bacteria.[8][19][20]

Inhibition of Bacterial Protein Synthesis

Like other macrolides, spiramycin binds to the 50S subunit of the bacterial ribosome.[19][21] This binding event physically obstructs the exit tunnel and interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA.[19][20] Specifically, it stimulates the dissociation of peptidyl-tRNA from the ribosome during translocation.[21][22] This effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[19] At higher concentrations, it can be bactericidal against certain pathogens.[19]

Factors Influencing Tissue Penetration

The exceptional tissue penetration of spiramycin is a multifactorial phenomenon. While specific eukaryotic cell transporters for spiramycin uptake are not well-defined in the literature, its physicochemical properties are key determinants. Factors such as its lipid solubility, pKa, and low plasma protein binding facilitate its movement across biological membranes and accumulation within cells and tissues.

Conclusion

Spiramycin's pharmacokinetic profile is uniquely suited for treating infections in deep-seated tissues and intracellular pathogens. Its extensive distribution and accumulation at sites like the lungs, tonsils, and other soft tissues result in high local concentrations that are sustained long after plasma levels have declined. This guide has summarized the key quantitative data and experimental approaches that form the basis of our current understanding. For drug development professionals and researchers, these characteristics highlight spiramycin as a valuable therapeutic agent and an intriguing model for designing new antibiotics with enhanced tissue-targeting capabilities. Further research into the specific transport mechanisms governing its cellular uptake could unlock new strategies for optimizing drug delivery and efficacy.

References

- 1. Early studies on in-vitro and experimental activity of spiramycin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics and pharmacokinetics of spiramycin and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. scribd.com [scribd.com]

- 6. 737. Spiramycin (WHO Food Additives Series 29) [inchem.org]

- 7. Spiramycin concentrations in the human respiratory tract: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Spiramycin concentrations in lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Spiramycin concentrations in female pelvic tissues, determined by HPLC: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Tissue distribution of bitespiramycin and spiramycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. fao.org [fao.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 20. What is Spiramycin used for? [synapse.patsnap.com]

- 21. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanism of action of spiramycin and other macrolides. | Semantic Scholar [semanticscholar.org]

In-Vitro Efficacy of Spiramycin: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the in-vitro activity of spiramycin (B21755), a 16-membered macrolide antibiotic, against a range of pathogenic bacteria. Designed for researchers, scientists, and drug development professionals, this document details spiramycin's mechanism of action, standardized experimental protocols for susceptibility testing, and a summary of its quantitative efficacy.

Mechanism of Action

Spiramycin exerts its bacteriostatic effect by inhibiting protein synthesis within susceptible bacteria.[1] Like other macrolide antibiotics, it targets the bacterial ribosome, a critical component for translating messenger RNA (mRNA) into proteins.[1][2]

The primary mechanism involves the binding of spiramycin to the 50S subunit of the bacterial ribosome.[1][3] This interaction occurs with an apparent 1:1 stoichiometry. By binding to the 50S subunit, spiramycin effectively blocks the translocation step of protein synthesis. Specifically, it stimulates the dissociation of peptidyl-tRNA from the ribosome during this translocation process. This premature detachment of the growing polypeptide chain halts protein elongation, thereby inhibiting bacterial growth and proliferation. While generally considered bacteriostatic, spiramycin may exhibit bactericidal activity at very high concentrations or against highly susceptible strains.

The following diagram illustrates the molecular mechanism of action of spiramycin.

Caption: Spiramycin binds to the 50S ribosomal subunit, inhibiting protein synthesis.

Experimental Protocols for In-Vitro Susceptibility Testing

The in-vitro activity of spiramycin is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium under defined conditions. The primary methods for determining the MIC of spiramycin are broth dilution, agar (B569324) dilution, and disk diffusion.

The following diagram provides a generalized workflow for these antimicrobial susceptibility tests.

Caption: A generalized workflow for determining the in-vitro activity of spiramycin.

Broth Dilution Method

The broth dilution method is a technique used to determine the MIC by testing a standardized bacterial inoculum against serial dilutions of an antibiotic in a liquid medium.

Protocol:

-

Preparation of Antibiotic Dilutions: Prepare a series of two-fold dilutions of spiramycin in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in tubes or 96-well microtiter plates.

-

Inoculum Preparation: Prepare a bacterial suspension from a pure culture and adjust its turbidity to match a 0.5 McFarland standard. This is then diluted to achieve a final standardized concentration of bacteria in each tube or well.

-

Inoculation: Add a known volume of the standardized bacterial suspension to each tube or well containing the spiramycin dilutions. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the tubes or plates under appropriate conditions (e.g., 37°C for 16-20 hours for aerobic bacteria).

-

MIC Determination: The MIC is the lowest concentration of spiramycin that results in no visible growth (turbidity) of the bacteria.

Agar Dilution Method

The agar dilution method is considered a reference standard for susceptibility testing and involves incorporating the antibiotic directly into the agar medium. It is particularly useful for testing multiple isolates simultaneously.

Protocol:

-

Preparation of Antibiotic Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a different, known concentration of spiramycin. This is done by adding a specific volume of the antibiotic solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Prepare standardized bacterial suspensions for each isolate to be tested, similar to the broth dilution method.

-

Inoculation: Spot-inoculate a fixed volume of each bacterial suspension onto the surface of each antibiotic-containing plate and the control plate. An inocula-replicating apparatus can be used to apply multiple isolates at once.

-

Incubation: Incubate the plates under standardized conditions (e.g., 37°C for 16-18 hours).

-

MIC Determination: After incubation, the MIC is identified as the lowest concentration of spiramycin that completely inhibits the visible growth of the specific bacterial isolate on the agar surface.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test that provides a visual indication of antibiotic susceptibility.

Protocol:

-

Inoculum Preparation and Plating: Prepare a standardized bacterial inoculum (0.5 McFarland) and use a sterile cotton swab to evenly streak it over the entire surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Disk Application: Aseptically place a paper disk impregnated with a standard concentration of spiramycin (e.g., 100 μg) onto the inoculated agar surface.

-

Incubation: Invert the plates and incubate under standard conditions (e.g., 35-37°C for 18-24 hours).

-

Result Measurement: During incubation, spiramycin diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear circular area of no growth, known as the zone of inhibition, will form around the disk. Measure the diameter of this zone in millimeters.

-

Interpretation: The measured zone diameter is compared to standardized charts (e.g., from CLSI or EUCAST) to interpret the result as "Susceptible," "Intermediate," or "Resistant."

In-Vitro Activity of Spiramycin Against Pathogenic Bacteria

The in-vitro activity of spiramycin varies significantly among different bacterial species. It generally demonstrates better activity against Gram-positive bacteria and certain atypical pathogens compared to Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of spiramycin against various pathogenic bacteria as reported in the literature.

Note: MIC values can vary based on the specific strain, testing methodology, and geographical region. The data presented is for informational purposes.

Table 1: In-Vitro Activity against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates/Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | - | - | - | - | |

| Streptococcus pyogenes (Group A Strep) | 40 | - | - | >32 | |

| Streptococcus mutans | - | Susceptible | - | - | |

| Oral Bacteria (general) | 400 | Susceptible for most | - | - |

A study on Streptococcus pyogenes isolates from respiratory tract infections in Dakar, Senegal, showed a high level of resistance, with only 22.5% of strains being susceptible to spiramycin.

Table 2: In-Vitro Activity against Atypical and Other Bacteria

| Bacterial Species | Number of Isolates/Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Mycoplasma agalactiae | 24 | - | 1.583 | 2.850 | |

| Mycoplasma pneumoniae | - | - | - | - | |

| Chlamydia trachomatis | - | Good activity | - | - | |

| Chlamydophila psittaci | - | Less active than against C. trachomatis | - | - | |

| Borrelia burgdorferi | - | - | - | - | |

| Toxoplasma gondii (Protozoan) | - | IC₅₀: 246 µM | - | - | |

| Toxoplasma gondii (Protozoan) | - | IC₅₀: 20.16 µg/mL | - | - | |

| Oral Anaerobes (e.g., Prevotella, Porphyromonas) | 148 | Good activity | - | - |

IC₅₀ (50% inhibitory concentration) is reported for Toxoplasma gondii. Spiramycin demonstrates an inhibitory effect but may not be parasiticidal.Recent studies on Mycoplasma pneumoniae have shown high rates of macrolide resistance, although the MIC of acetylspiramycin (a 16-membered macrolide) was lower than that of 14- and 15-membered macrolides like erythromycin (B1671065) and azithromycin.

Discussion and Conclusion

Spiramycin demonstrates a broad spectrum of in-vitro activity, particularly against Gram-positive cocci, oral anaerobes, and atypical pathogens like Chlamydia, Mycoplasma, and Toxoplasma gondii. However, its efficacy can be limited against certain strains, and resistance has been reported, notably in some populations of Streptococcus pyogenes and Mycoplasma pneumoniae.

A noteworthy phenomenon is the "spiramycin paradox," which describes the discrepancy between its relatively modest in-vitro activity (higher MICs compared to erythromycin) and its excellent efficacy in vivo. This is often attributed to its high concentration and persistence in tissues and intracellularly, which is not fully captured by standard in-vitro testing methods.

The choice of susceptibility testing method—broth dilution, agar dilution, or disk diffusion—depends on the specific research question, the number of isolates, and the need for quantitative versus qualitative data. Adherence to standardized protocols is critical for obtaining reliable and reproducible results.

For drug development professionals and researchers, this guide underscores the importance of continued surveillance of spiramycin's in-vitro activity to monitor resistance trends and inform clinical use. Further research is warranted to explore its activity against a wider range of contemporary clinical isolates and to better understand the molecular basis of resistance where it emerges.

References

Unveiling the Oncologic Promise: A Technical Guide to the Anticancer Potential of Spiramycin Derivatives

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the burgeoning anticancer potential of spiramycin (B21755) derivatives, offering a critical resource for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the core mechanisms, quantitative data on cytotoxic activity, and detailed experimental methodologies, positioning these macrolide compounds as promising candidates for novel cancer therapeutics.

Spiramycin, a 16-membered macrolide antibiotic, has long been utilized for its antibacterial properties. However, recent scientific investigations have unveiled a potent anticancer activity in its derivatives, sparking significant interest in the oncology research community. These compounds have demonstrated efficacy against a range of cancer cell lines, including gastric, colon, cervical, and breast cancers, through mechanisms that include the induction of programmed cell death (apoptosis), cell cycle arrest, and the generation of reactive oxygen species (ROS).

This technical guide synthesizes the current landscape of spiramycin derivative research, presenting a detailed examination of their synthesis, structure-activity relationships, and mechanisms of action. It aims to equip researchers with the foundational knowledge and practical methodologies required to advance the study of these promising anticancer agents.

Quantitative Analysis of Anticancer Activity

A critical aspect of anticancer drug development is the quantitative assessment of a compound's efficacy. The following tables summarize the 50% inhibitory concentration (IC50) values of various spiramycin derivatives against several human cancer cell lines, providing a comparative overview of their anti-proliferative activities.

Table 1: Anti-proliferative Activity of Acylated Spiramycin I Derivatives against HGC-27 Human Gastric Cancer Cells [1][2][3]

| Compound | Modification at 4''-OH | IC50 (μM) |

| 1 | Pentanoyl | 8.08 ± 0.30 |

| 2 | Heptanoyl | 6.57 ± 0.25 |

| 3 | Nonanoyl | 4.89 ± 0.21 |

| 4 | Undecanoyl | 4.12 ± 0.19 |

| 5 | Pentadecanoyl | 3.96 ± 0.17 |

| 9a | m-Methylbenzoyl | 2.31 ± 0.25 |

| 10a | p-Methylbenzoyl | 1.66 ± 0.29 |

| 10b | o-Methylbenzoyl | 0.92 ± 0.06 |

| 14 | 3,5-Dimethoxybenzoyl | 0.19 ± 0.02 |

| 19 | p-Methylphenylcarbamate | 1.26 ± 0.19 |

| 20 | p-Methoxyphenylcarbamate | 1.76 ± 0.34 |

Table 2: Anti-proliferative Activity of Spiramycin Derivatives against Various Cancer Cell Lines [1]

| Compound | Cell Line | Cancer Type | IC50 (μM) |

| Compound 14 | HGC-27 | Gastric Cancer | 0.19 ± 0.02 |

| HT-29 | Colorectal Cancer | Moderate Activity | |

| HCT-116 | Colorectal Cancer | Moderate Activity | |

| HeLa | Cervical Cancer | Moderate Activity | |

| Spiramycin | MCF-7 | Breast Cancer | 0.67 ± 0.43 |

| HepG-2 | Liver Cancer | 20.94 ± 1.33 | |

| HCT-116 | Colorectal Cancer | 12.23 ± 3.27 |

Core Mechanisms of Action

The anticancer effects of spiramycin derivatives are multifaceted, primarily converging on the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Several spiramycin derivatives have been shown to induce apoptosis in cancer cells. For instance, compound 14 triggers apoptosis in HGC-27 cells, a process confirmed by Annexin V/PI staining and the cleavage of PARP and caspase-3. This compound also causes cell cycle arrest in the S phase. Other derivatives, such as isovalerylspiramycin I (ISP-I), induce G2/M arrest in non-small cell lung cancer cells. Carrimycin has been observed to induce G1 phase arrest in pancreatic cancer cells.

Generation of Reactive Oxygen Species (ROS)

A key mechanism underlying the anticancer activity of many spiramycin derivatives is the induction of oxidative stress through the generation of ROS. Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The anticancer effects of compound 14 and ISP-I are closely linked to their ability to increase intracellular ROS.

Modulation of Signaling Pathways

Spiramycin derivatives exert their anticancer effects by modulating critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.

-

Erk/p38 MAPK Signaling Pathway: Compound 14 has been shown to activate the Erk/p38 MAPK signaling pathway, which is involved in the induction of apoptosis.

-

PI3K/AKT Signaling Pathway: Isovalerylspiramycin I (ISP-I) has been found to inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation, in non-small cell lung cancer cells. This inhibition is mediated by the accumulation of ROS.

The following diagrams illustrate the proposed signaling pathways modulated by spiramycin derivatives.

Detailed Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for the key experiments cited in the study of spiramycin derivatives' anticancer potential.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Spiramycin derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of spiramycin derivatives and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells (including floating and adherent cells) after treatment.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Treated and control cells

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest and wash the cells with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Intracellular ROS Detection

This assay measures the levels of intracellular reactive oxygen species.

-

Materials:

-

Treated and control cells

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Serum-free medium

-

PBS

-

Fluorescence microscope or plate reader

-

-

Procedure:

-

Seed cells in a suitable plate or dish.

-

After treatment, wash the cells with serum-free medium.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation at 485 nm, emission at 535 nm).

-

Western Blotting

This technique is used to detect specific proteins in a cell extract.

-

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

In Vivo Tumor Xenograft Model

This animal model is used to evaluate the antitumor efficacy of spiramycin derivatives in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line

-

Matrigel (optional)

-

Spiramycin derivative formulation

-

Vehicle control

-

Calipers

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the spiramycin derivative or vehicle control to the mice according to the planned dosing schedule and route (e.g., intraperitoneal, oral).

-

Measure the tumor volume with calipers regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

-

Future Directions and Conclusion

The research landscape for spiramycin derivatives in oncology is rapidly evolving. The data presented in this guide underscores their potential as a novel class of anticancer agents. Future research should focus on:

-

Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency and selectivity.

-

In-depth Mechanistic Studies: Further elucidating the molecular targets and signaling pathways involved in their anticancer activity.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies in various cancer models to evaluate their therapeutic potential and safety profiles.

-

Combination Therapies: Investigating the synergistic effects of spiramycin derivatives with existing chemotherapeutic agents.

###

References

- 1. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of Novel Spiramycin-Acylated Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin (B21755) is a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens. It is a mixture of three main components: spiramycin I, II, and III, with spiramycin I being the most abundant (~80%)[1][2]. While effective against Gram-positive bacteria, mycoplasmas, and Toxoplasma gondii, extensive research has focused on its chemical modification to enhance its therapeutic properties and explore new applications, including anticancer activities[1][2]. Acylation, the process of introducing an acyl group, has emerged as a promising strategy. Notably, the acylated derivative carrimycin (4''-isovalerylspiramycin) has demonstrated significant anticancer potential[3]. This guide provides a detailed overview of the synthesis, biological evaluation, and mechanisms of action of novel spiramycin-acylated derivatives, focusing on the selective acylation of the 4''-hydroxyl group.

Core Synthesis Strategy: Selective Acylation of Spiramycin I

Spiramycin I possesses four hydroxyl groups (2'-, 3-, 3''-, and 4''-OH) available for modification. The reactivity order for esterification is generally 2'-OH > 4''-OH > 3-OH > 3''-OH. This inherent reactivity difference presents a challenge for selective acylation. However, recent studies have demonstrated that direct esterification of spiramycin I can selectively yield 4''-O-acylated derivatives as the main product by carefully controlling reaction conditions, thus avoiding complex protection-deprotection steps. This approach has been successfully used to synthesize a range of derivatives with varying acyl chains.

Experimental Protocols

Detailed methodologies for the synthesis of 4''-O-acylated spiramycin I derivatives are presented below, based on established procedures.

Method A: Acylation using Acyl Chlorides

This method is suitable for the reaction of spiramycin I with various acyl chlorides.

-

Reaction Setup: Dissolve Spiramycin I (0.5 mmol, 1.0 equivalent) and the corresponding acyl chloride (1.0 mmol, 2.0 equiv.) in 10 ml of dichloromethane (B109758) (DCM).

-

Addition of Reagents: To the solution, add N,N-dimethylaminopyridine (DMAP) (1.0 mmol, 2.0 equiv.) and triethylamine (B128534) (TEA) (1.0 mmol, 2.0 equiv.).

-

Reaction Conditions: Stir the mixture at 30°C for 24 hours. Monitor the reaction for the complete consumption of the acyl chloride reagent.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to obtain an oil residue.

-

Purification:

-

Perform initial purification of the residue using flash silica (B1680970) chromatography with a 5% acetonitrile/dichloromethane eluent.

-

Further purify the resulting crude product by C18 preparative High-Performance Liquid Chromatography (prep-HPLC) to yield the final target compound.

-

Method B: Acylation using Carboxylic Acids

This method utilizes carboxylic acids as the acylating agent, often employed for acids that do not have a corresponding stable acyl chloride.

-

Reaction Setup: Dissolve Spiramycin I (0.5 mmol, 1.0 equivalent) and the desired carboxylic acid (1.0 mmol, 2.0 equiv.) in 10 ml of DCM.

-

Addition of Coupling Agents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.0 mmol, 2.0 equiv.) and DMAP (1.0 mmol, 2.0 equiv.) to the solution.

-

Reaction Conditions: Stir the mixture at 30°C for 24 hours.

-

Work-up and Purification: Follow the same work-up and two-step purification procedure as described in Method A.

General Workflow

The general experimental workflow for the synthesis and purification of spiramycin-acylated derivatives is visualized below.

Caption: General workflow for synthesis and purification.

Quantitative Data Summary

The synthesized derivatives have been evaluated for both anticancer and antibacterial activities. The quantitative results are summarized below.

Table 1: Anticancer Activity of 4''-Acylated Spiramycin I Derivatives

The anti-proliferative activity was assessed against four human cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.

| Compound | Acyl Group at 4''-Position | IC50 (μM) vs. HGC-27 | IC50 (μM) vs. HT-29 | IC50 (μM) vs. HCT-116 | IC50 (μM) vs. HeLa |

| 1 | Isovaleryl | 4.88 ± 0.21 | >10 | >10 | >10 |

| 2 | Butyryl | 8.08 ± 0.30 | >10 | >10 | >10 |

| 3 | Pentanoyl | 3.96 ± 0.17 | >10 | >10 | >10 |

| 4 | Hexanoyl | 4.02 ± 0.19 | >10 | >10 | >10 |

| 5 | Heptanoyl | 5.25 ± 0.23 | >10 | >10 | >10 |

| 14 | 4-Fluorocinnamoyl | 0.19 ± 0.02 | 0.89 ± 0.04 | 0.95 ± 0.05 | 0.78 ± 0.03 |

Data extracted from Wang et al. (2024).

Table 2: Antibacterial Activity of 4''-Acylated Spiramycin I Derivatives

The antibacterial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) against four Gram-positive bacterial strains.

| Compound | Acyl Group at 4''-Position | MIC (μM) vs. S. aureus | MIC (μM) vs. S. aureus MRSA | MIC (μM) vs. S. epidermidis | MIC (μM) vs. B. subtilis |

| Spiramycin I | (Parent) | 4 | 8 | 2 | 2 |

| 14 | 4-Fluorocinnamoyl | 16 | 8 | 4 | 4 |

| 16 | n-Butylcarbamate (B8559338) | 2 | 2 | 1 | 1 |

| Linezolid | (Control) | 2 | 2 | 2 | 1 |

Data extracted from Wang et al. (2024).

Mechanism of Action and Signaling Pathways

Beyond direct cytotoxicity, certain derivatives induce cancer cell apoptosis through specific signaling pathways. Compound 14 (4''-O-(4-fluorocinnamoyl)spiramycin I), the most potent anticancer agent identified, was found to arrest the cell cycle in the S phase, increase reactive oxygen species (ROS) levels, and induce apoptosis in HGC-27 gastric cancer cells. This process is mediated by the activation of the Erk/p38 MAPK signaling pathways.

Caption: Apoptosis induction via the Erk/p38 MAPK pathway.

Conclusion

The selective acylation of spiramycin I at the 4''-hydroxyl position is a viable and efficient strategy for generating novel derivatives with potent and diverse biological activities. By avoiding cumbersome protection-deprotection steps, direct acylation allows for the rapid synthesis of compound libraries for screening. Research has shown that introducing aromatic acyl groups, such as 4-fluorocinnamoyl, can dramatically enhance anticancer activity, while other modifications, like the addition of an n-butylcarbamate group, can boost antibacterial effects to levels comparable to first-line antibiotics like linezolid. The elucidation of the underlying mechanisms, such as the activation of the Erk/p38 MAPK pathway, provides a solid foundation for the rational design of next-generation spiramycin-based therapeutics targeting both cancer and infectious diseases.

References

- 1. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03126A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Chemoinformatic Profiling of Spiramycin and Other Macrolides: A Technical Guide

Introduction

Macrolide antibiotics are a class of drugs characterized by a macrocyclic lactone ring, to which one or more deoxy sugars may be attached.[1][2] They are widely prescribed for treating respiratory tract infections and are effective against a range of Gram-positive bacteria.[3][4] Spiramycin (B21755), a 16-membered macrolide produced by Streptomyces ambofaciens, is notable for its use in treating infections caused by susceptible Gram-positive and Gram-negative cocci, as well as some protozoa like Toxoplasma gondii.[5] Unlike many other macrolides, spiramycin has a unique chemoinformatic profile, suggesting lower population-level resistance.

This technical guide provides an in-depth chemoinformatic profiling of spiramycin in comparison to other common macrolides. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties, pharmacokinetic profiles, mechanisms of action, and resistance pathways. The guide also details relevant experimental protocols and visualizes complex relationships using signaling pathways and workflow diagrams.

Chemoinformatic and Pharmacoinformatic Profiling Workflow

Chemoinformatic analysis plays a crucial role in understanding the efficacy, safety, and mechanisms of action of antibiotics like spiramycin. It allows for the comparison of molecular structures and the prediction of biological activities and potential resistance mechanisms. A typical workflow involves data collection, descriptor calculation, model building, and validation.

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of macrolides significantly influence their absorption, distribution, metabolism, excretion, and toxicity (ADMET). Spiramycin exhibits distinct characteristics compared to 14- and 15-membered macrolides like erythromycin (B1671065) and azithromycin.

Physicochemical Data

The following table summarizes key physicochemical properties of spiramycin and other selected macrolides.

| Property | Spiramycin | Erythromycin | Azithromycin | Clarithromycin |

| Molecular Formula | C₄₃H₇₄N₂O₁₄ | C₃₇H₆₇NO₁₃ | C₃₈H₇₂N₂O₁₂ | C₃₈H₆₉NO₁₃ |

| Molecular Weight ( g/mol ) | 843.07 | 733.93 | 748.98 | 747.95 |

| Macrolide Ring Size | 16-membered | 14-membered | 15-membered | 14-membered |

| pKa | 7.9 | 8.8 | 8.7 | 8.9 |

| Solubility | Slightly soluble in water, soluble in most organic solvents | - | - | - |

Pharmacokinetic (ADMET) Data

Spiramycin's pharmacokinetic profile is characterized by extensive tissue distribution and a low rate of metabolism.

| Parameter | Spiramycin | Erythromycin | Azithromycin |

| Oral Bioavailability | 30-40% | 15-45% | ~38% |

| Protein Binding | 10-25% | 70-80% | 7-50% |

| Volume of Distribution (L) | >300 | ~55 | ~2200 |

| Metabolism | Less metabolized than other macrolides | Significant (CYP3A4 substrate) | Minimal |

| Route of Elimination | Primarily biliary-fecal; 4-20% renal | Primarily biliary | Primarily biliary |

| Elimination Half-life (hours) | 6.2 - 7.7 | 1.5 - 2 | ~68 |

Mechanism of Action

The primary antibacterial mechanism for macrolides is the inhibition of protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This action stimulates the dissociation of peptidyl-tRNA from the ribosome during translocation, effectively halting protein elongation. While the general mechanism is shared, spiramycin's interaction with the ribosome differs significantly from other macrolides, which may contribute to its unique activity profile.

Mechanisms of Macrolide Resistance

Bacterial resistance to macrolides is a significant clinical challenge. The primary mechanisms include target site modification, active drug efflux, and enzymatic inactivation.

-

Target Site Modification : This is the most common mechanism and often involves methylation of an adenine (B156593) residue (A2058) in the 23S rRNA of the 50S ribosomal subunit. This modification is carried out by erythromycin ribosome methylase (erm) genes, which reduces the binding affinity of macrolides. This can lead to cross-resistance to macrolides, lincosamides, and streptogramins B (MLSB phenotype). Mutations in ribosomal proteins L4 and L22 can also confer resistance.

-

Active Efflux : Bacteria can acquire genes that code for efflux pumps, which actively transport macrolides out of the cell, preventing them from reaching their ribosomal target. Key efflux pump genes include mef (macrolide efflux) and msr (macrolide-streptogramin resistance).

-

Drug Inactivation : A less common mechanism involves enzymatic modification of the antibiotic. This can occur through hydrolysis of the lactone ring by esterases (encoded by ere genes) or phosphorylation by phosphotransferases (encoded by mph genes).

Notably, some strains resistant to 14-membered macrolides (like erythromycin) remain susceptible to the 16-membered spiramycin, highlighting its distinct interaction with the bacterial ribosome.

Experimental Protocols

Chemoinformatic Analysis Protocol

A chemoinformatic study comparing spiramycin to other macrolides can be conducted using a combination of data analysis methods.

Objective : To perform a comparative chemoinformatic, chemomicrobiomic, and pharmacoinformatic profiling of spiramycin against other macrolides (e.g., azithromycin, clarithromycin, josamycin).

Methodology :

-

Data Acquisition : Obtain the 2D and 3D structures of spiramycin and comparator molecules from public databases like PubChem or DrugBank.

-

Molecular Descriptor Calculation :

-

Use software like PaDEL-Descriptor or Mordred to calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, physicochemical).

-

These descriptors quantify various aspects of the molecular structure and are used as input for subsequent analyses.

-

-

Comparative Analysis :

-

Labeled Graph Analysis : Represent each molecule as a labeled graph where nodes are atoms and edges are bonds. Analyze graph-theoretical matrices to find structural similarities and differences.

-

Metric Data Analysis : Use the calculated descriptors to place each molecule in a multi-dimensional space. Calculate distances (e.g., Euclidean distance) between molecules to quantify their similarity.

-

Topological Analysis : Apply topological methods to analyze the shape and connectivity of the molecules, identifying unique structural features of spiramycin.

-

-

QSAR Modeling (Optional) :

-

Collect experimental activity data (e.g., MIC values) for a set of macrolides.

-

Use machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a Quantitative Structure-Activity Relationship (QSAR) model that predicts activity based on the calculated descriptors.

-

Apply the model to spiramycin to predict its activity against various pathogens.

-

-

Molecular Docking :

-

Obtain the crystal structure of the bacterial 50S ribosomal subunit from the Protein Data Bank (PDB).

-

Use docking software (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of spiramycin and other macrolides within the ribosomal exit tunnel. This can help explain differences in activity and resistance profiles.

-

High-Performance Liquid Chromatography (HPLC)

Objective : To determine the concentration of macrolides in biological samples (e.g., milk, serum).

Methodology :

-

Sample Preparation :

-

Extract the macrolide from the sample matrix using a suitable solvent (e.g., acetonitrile).

-

Perform solid-phase extraction (SPE) for cleanup and pre-concentration if necessary.

-

Centrifuge and filter the final extract before injection.

-

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to 4.0).

-

Flow Rate : Typically 1.0 mL/min.

-

Column Temperature : Maintained at a constant temperature (e.g., 35°C).

-

Injection Volume : 20 µL.

-

-

Detection :

-

Use a UV detector set at a specific wavelength (e.g., 246 nm) or a mass spectrometry (MS) detector for higher sensitivity and specificity.

-

-

Quantification :

-

Prepare a calibration curve using standards of known concentrations.

-

Calculate the concentration of the macrolide in the sample by comparing its peak area to the calibration curve.

-

Minimum Inhibitory Concentration (MIC) Determination

Objective : To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution) :

-

Prepare Inoculum : Culture the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard.

-

Prepare Antibiotic Dilutions : Perform serial two-fold dilutions of the macrolide antibiotic in a 96-well microtiter plate.

-

Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

-

Incubation : Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results : The MIC is the lowest concentration of the antibiotic in which no visible bacterial growth (turbidity) is observed.

Conclusion

Chemoinformatic profiling reveals that spiramycin possesses a unique structural and pharmacological profile compared to other macrolides. Its 16-membered ring structure contributes to a different mode of interaction with the bacterial ribosome, allowing it to remain active against some bacteria that are resistant to 14- and 15-membered macrolides. Spiramycin's favorable pharmacokinetic properties, including extensive tissue penetration and a lower rate of metabolism, further contribute to its clinical efficacy. The application of chemoinformatic tools, combined with traditional experimental methods, continues to be invaluable for understanding the complex structure-activity relationships of macrolides and for guiding the development of new antibiotics to combat growing resistance.

References

- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]